molecular formula C6H11BrO2Zn B8770177 Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-

Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-

Cat. No.: B8770177
M. Wt: 260.4 g/mol
InChI Key: XPARCVGSTPKNNR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is an organozinc compound with the chemical formula C6H11O2ZnBr. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in the preparation of various organic molecules, including pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is typically synthesized through a two-step process:

Industrial Production Methods

In industrial settings, the synthesis of 4-ethoxy-4-oxo-butylzinc bromide follows similar steps but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 4-ethoxy-4-oxo-butylzinc bromide include halides, alkenes, and alkynes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and moisture sensitivity.

Major Products

The major products formed from reactions involving 4-ethoxy-4-oxo-butylzinc bromide include multi-substituted haloalkenes and various organic intermediates used in further synthetic steps .

Scientific Research Applications

Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism by which 4-ethoxy-4-oxo-butylzinc bromide exerts its effects is not fully elucidated. it is understood that the zinc bromide ions interact with substrate molecules, facilitating their reactivity and enhancing the efficiency of the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxycarbonyl)propylzinc bromide
  • 4-Ethoxy-4-oxobutylzinc chloride
  • 4-Ethoxy-4-oxobutylzinc iodide

Uniqueness

Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is unique due to its specific reactivity and the ability to form stable intermediates in organic synthesis. Its versatility in promoting various chemical reactions makes it a valuable reagent compared to similar compounds .

Properties

Molecular Formula

C6H11BrO2Zn

Molecular Weight

260.4 g/mol

IUPAC Name

zinc;ethyl butanoate;bromide

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

XPARCVGSTPKNNR-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

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